Ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate
Overview
Description
Ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound features a quinoline core, which is a nitrogen-based heterocyclic aromatic compound, substituted with a bromine atom and a phenyl group, making it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an o-aminoacetophenone derivative reacts with an enolisable ketone in the presence of a catalyst such as molecular iodine or nano ZnO under solvent-free conditions . Another approach includes the use of microwave irradiation or ultrasound-promoted synthesis to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly methods such as using recyclable catalysts like NaHSO4·SiO2 or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact by minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to tetrahydroquinolines.
Coupling Reactions: The phenyl group allows for further functionalization through cross-coupling reactions using palladium or copper catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium or copper catalysts with ligands like triphenylphosphine.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological and chemical properties.
Scientific Research Applications
Ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents with anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: It is employed in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory and microbial processes .
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial agent with a quinoline core.
Chloroquine: Used for malaria treatment and has anti-inflammatory properties.
Tafenoquine: Another antimalarial with a similar quinoline structure.
Uniqueness
Ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate is unique due to its specific substitutions, which confer distinct chemical reactivity and potential biological activities compared to other quinoline derivatives. Its bromine and phenyl substitutions allow for diverse chemical modifications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 6-bromo-2-(4-phenylphenyl)quinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c1-2-28-24(27)21-15-23(26-22-13-12-19(25)14-20(21)22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLNHNNXCNHSDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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